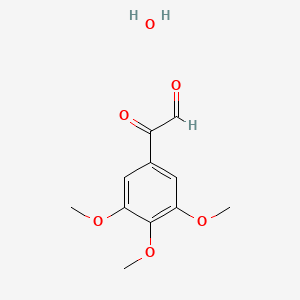

3,4,5-Trimethoxyphenylglyoxal hydrate

Overview

Description

3,4,5-Trimethoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C11H12O5 . It has a molecular weight of 242.23 . The IUPAC name for this compound is oxo (3,4,5-trimethoxyphenyl)acetaldehyde hydrate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O5.H2O/c1-14-9-4-7 (8 (13)6-12)5-10 (15-2)11 (9)16-3;/h4-6H,1-3H3;1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The melting point of this compound is 128-131°C, and its boiling point is 135-140 °C at a pressure of 0.4 Torr . The compound has a density of 1.178±0.06 g/cm3 .Scientific Research Applications

Polymer Crystallinity and Water Uptake

Polymer crystallinity significantly influences water uptake in glycol side-chain polymers used in organic electrochemical transistors (OECTs). A study by Flagg et al. (2019) examined poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT), highlighting its faster anion injection rates compared to poly(3-hexylthiophene-2,5-diyl) (P3HT). This difference is attributed to the hydration of the P3MEEMT crystal lattice, indicating the role of polymer hydration and nanoscale morphology in OECT operation (Flagg et al., 2019).

Hydration of Zwitterionic Glycine Analogues

In a study on molecular dynamics, White and Jiang (2011) investigated the hydration of glycine and its zwitterionic analogues, including N,N-dimethylglycine and N,N,N-trimethylglycine. They found unique hydration shells extending across entire molecules, impacting protein stability and nonfouling interfaces. This study provides insights into the hydration behavior of molecules with zwitterionic structures (White & Jiang, 2011).

Synthesis and Use of 3,4,5-Trimethoxyphenyllithium

Hoye and Kaese (1982) reported on the synthesis and use of 3,4,5-trimethoxyphenyllithium, a substructure common in natural products. Their research demonstrated an effective method for incorporating this unit via carbon-carbon bond formation, which is significant for organic synthesis involving natural products (Hoye & Kaese, 1982).

Antioxidant and Adsorption Properties of Phenolic Polymers

Zhan et al. (2016) synthesized gallol-functionalized polymers, inspired by polyphenols containing gallol groups. They observed greater antioxidant activities in these polymers compared to catechol-functionalized polymers. This research offers insights into the synthesis and bioactivity of polymers with specific functional groups (Zhan, Ejima, & Yoshie, 2016).

Conjugated Oligo-Aromatic Compounds with Antioxidant Activity

Kareem et al. (2016) synthesized heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group and evaluated their antioxidant activities. Theoretical calculations based on density functional theory were performed to understand the radical scavenging activities of these compounds, highlighting the role of specific functional groups in antioxidant properties (Kareem et al., 2016).

Hydration of Chitosan Derivatives

Zhang et al. (2022) studied the methane hydrate inhibition effects of chitosan derivatives. They found that hydrophobicity and ion content in aqueous solutions played crucial roles in preventing methane gas from entering water solutions and inhibiting the nucleation and growth of methane hydrates. This research contributes to the development of green kinetic hydrate inhibitors (Zhang, Li, Yang, & Li, 2022).

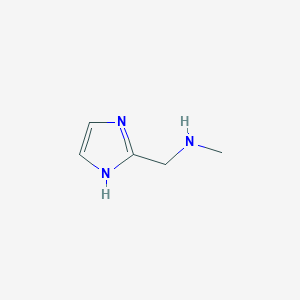

Synthesis of 3,4,5-Trimethoxybenzoyl Imidazole

Nikolaenkova et al. (2017) synthesized 2-(3,4,5-trimethoxybenzoyl)-4(5)-phenyl-1H-imidazole, providing valuable information on the synthesis and potential applications of imidazole derivatives with specific substituents. This work is significant for the advancement of organic synthesis and the study of imidazole compounds (Nikolaenkova, Os'kina, & Tikhonov, 2017).

Safety and Hazards

3,4,5-Trimethoxyphenylglyoxal hydrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name |

2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5.H2O/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;/h4-6H,1-3H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXCGXWGPPAKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662983 | |

| Record name | Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150114-69-5 | |

| Record name | Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3021819.png)

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B3021833.png)